1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole
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Overview
Description
1-(2,4-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of two methoxyphenyl groups, a dichlorophenyl group, and a methyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with a β-diketone to form the pyrazole ring. For this compound, the β-diketone used is often 1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1,3-diketone.
Substitution Reactions: The pyrazole ring undergoes further substitution reactions to introduce the methoxyphenyl groups at positions 3 and 5. This can be achieved using appropriate methoxy-substituted aryl halides in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and automated processes to streamline the synthesis.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro groups (if present) to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various substituents. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
1,3,4-Oxadiazoles: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities, including antimicrobial and anticancer properties.
Benzimidazoles: These compounds are widely studied for their anticancer and antiviral properties and have a similar heterocyclic structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C24H20Cl2N2O2 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-3,5-bis(3-methoxyphenyl)-4-methylpyrazole |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-15-23(16-6-4-8-19(12-16)29-2)27-28(22-11-10-18(25)14-21(22)26)24(15)17-7-5-9-20(13-17)30-3/h4-14H,1-3H3 |
InChI Key |
OFZGOZAMBJFMNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=CC=C2)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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